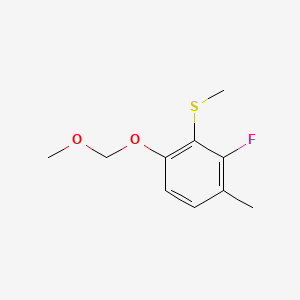
(2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane: is an organic compound with a complex structure that includes a fluorine atom, methoxymethoxy group, and a methylsulfane group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:
Halogenation: Introduction of the fluorine atom onto the phenyl ring.
Methoxymethoxylation: Addition of the methoxymethoxy group.
Methylation: Introduction of the methyl group.
Sulfanylation: Attachment of the methylsulfane group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfane group to sulfoxide or sulfone.
Reduction: Reduction of the fluorine atom or other substituents.
Substitution: Replacement of the methoxymethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Fluoro-6-methoxyphenyl)(methyl)sulfane: Similar structure but lacks the methoxymethoxy group.
(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane: Similar structure but lacks the methyl group on the phenyl ring.
Propriétés
Formule moléculaire |
C10H13FO2S |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
3-fluoro-1-(methoxymethoxy)-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H13FO2S/c1-7-4-5-8(13-6-12-2)10(14-3)9(7)11/h4-5H,6H2,1-3H3 |
Clé InChI |
CYLFDRPPLTUUOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)OCOC)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


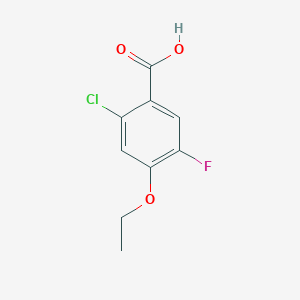
![tert-Butyl (2R,5S)-4-(2-chloro-7-(2-fluoro-6-methoxyphenyl)-6-isopropyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidin-4-yl)-2,5-dimethylpiperazine-1-carboxylate](/img/structure/B14026500.png)

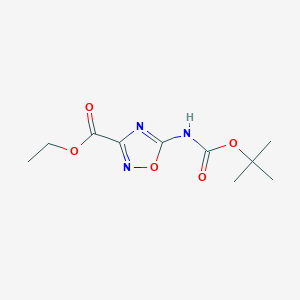
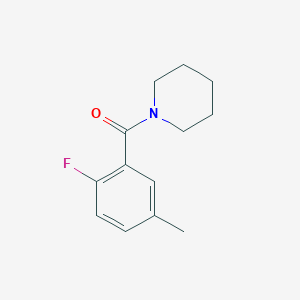
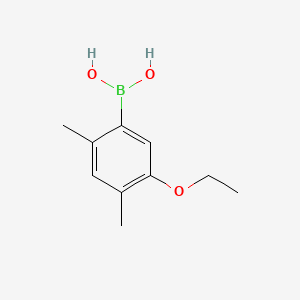

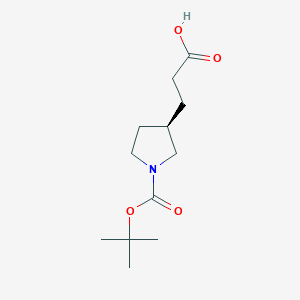
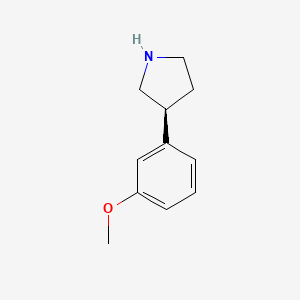

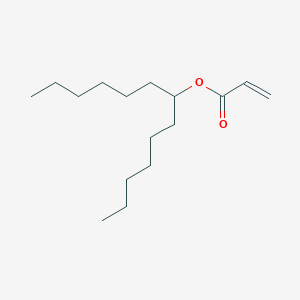
![Allylchloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B14026564.png)


